Cas no 2228428-39-3 (2-azido-2-(3-bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-ol)

2-azido-2-(3-bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-ol structure
2228428-39-3 structure
商品名:2-azido-2-(3-bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-ol
CAS番号:2228428-39-3
MF:C6H8BrN5O
メガワット:246.064619064331
CID:6170317
PubChem ID:165778038

2-azido-2-(3-bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-ol 化学的及び物理的性質

名前と識別子

    • 2-azido-2-(3-bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-ol
    • 2228428-39-3
    • EN300-1915835
    • インチ: 1S/C6H8BrN5O/c1-12-5(2-6(7)10-12)4(3-13)9-11-8/h2,4,13H,3H2,1H3
    • InChIKey: NQPIDFJGQCHELG-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=C(C(CO)N=[N+]=[N-])N(C)N=1

計算された属性

  • せいみつぶんしりょう: 244.99122g/mol
  • どういたいしつりょう: 244.99122g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 219
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 52.4Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.5

2-azido-2-(3-bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1915835-10.0g
2-azido-2-(3-bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-ol
2228428-39-3
10g
$8049.0 2023-05-31
Enamine
EN300-1915835-0.25g
2-azido-2-(3-bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-ol
2228428-39-3
0.25g
$1723.0 2023-09-17
Enamine
EN300-1915835-1.0g
2-azido-2-(3-bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-ol
2228428-39-3
1g
$1872.0 2023-05-31
Enamine
EN300-1915835-0.5g
2-azido-2-(3-bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-ol
2228428-39-3
0.5g
$1797.0 2023-09-17
Enamine
EN300-1915835-5.0g
2-azido-2-(3-bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-ol
2228428-39-3
5g
$5429.0 2023-05-31
Enamine
EN300-1915835-0.1g
2-azido-2-(3-bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-ol
2228428-39-3
0.1g
$1648.0 2023-09-17
Enamine
EN300-1915835-0.05g
2-azido-2-(3-bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-ol
2228428-39-3
0.05g
$1573.0 2023-09-17
Enamine
EN300-1915835-2.5g
2-azido-2-(3-bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-ol
2228428-39-3
2.5g
$3670.0 2023-09-17
Enamine
EN300-1915835-5g
2-azido-2-(3-bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-ol
2228428-39-3
5g
$5429.0 2023-09-17
Enamine
EN300-1915835-1g
2-azido-2-(3-bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-ol
2228428-39-3
1g
$1872.0 2023-09-17

2-azido-2-(3-bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-ol 関連文献

2-azido-2-(3-bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-olに関する追加情報

Introduction to Compound CAS No 2228428-39-3: 2-Azido-2-(3-Bromo-1-Methyl-1H-Pyrazol-5-Yl)Ethan-1-Ol

The compound with CAS No 2228428-39-3, known as 2-Azido-2-(3-Bromo-1-Methyl-1H-Pyrazol-5-Yl)Ethan-1-Ol, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry, medicinal chemistry, and materials science. This compound is characterized by its unique structure, which combines an azide group, a pyrazole ring, and an alcohol moiety. The combination of these functional groups makes it a versatile building block for various chemical transformations and applications.

The azide group in the molecule is particularly notable for its reactivity in click chemistry reactions, such as the Huisgen cycloaddition. This reactivity has made the compound a valuable precursor in the synthesis of complex molecules, including those with potential pharmaceutical applications. Recent studies have highlighted the use of azide-containing compounds in the development of biodegradable polymers and advanced materials for drug delivery systems.

The pyrazole ring is another key feature of this compound. Pyrazoles are heterocyclic aromatic compounds known for their stability and ability to act as hydrogen bond donors or acceptors. These properties make them valuable in medicinal chemistry for designing bioactive molecules with improved pharmacokinetic profiles. The bromine substituent on the pyrazole ring further enhances the molecule's versatility, allowing for selective substitution reactions and enabling access to a wide range of derivatives.

The alcohol moiety present in the molecule provides additional functionality, such as the ability to form esters or ethers. This feature is particularly useful in organic synthesis for controlling solubility and reactivity during multi-step reactions. Recent research has demonstrated the utility of this compound in synthesizing bioactive molecules with potential anti-inflammatory and anticancer properties.

In terms of synthesis, 2-Azido-2-(3-Bromo-1-Methyl-1H-Pyrazol-5-Yl)Ethan-1-Ol can be prepared through a variety of methods, including nucleophilic substitution reactions and coupling techniques. The choice of synthesis pathway depends on the desired scale and purity of the product. Advanced techniques such as microwave-assisted synthesis have been employed to optimize reaction conditions, leading to higher yields and shorter reaction times.

The applications of this compound are diverse and span multiple disciplines. In medicinal chemistry, it serves as a key intermediate in the synthesis of bioactive compounds targeting various therapeutic areas. For instance, its azide group enables click chemistry-based drug design strategies, which are increasingly popular due to their efficiency and selectivity. In materials science, derivatives of this compound have been explored for use in stimuli-responsive materials and advanced polymer systems.

Recent advancements in computational chemistry have also contributed to a deeper understanding of this compound's properties. Quantum mechanical calculations have provided insights into its electronic structure, reactivity patterns, and potential interactions with biological targets. These studies have paved the way for rational drug design approaches, where molecular modeling guides the synthesis of optimized derivatives with enhanced bioactivity.

In conclusion, CAS No 2228428-39-3, or 2-Azido-2-(3-Bromo-1-Methyl-1H-Pyrazol

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